ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is a complex organic compound that features a pyrazole ring, an azetidine ring, and a tert-butoxycarbonyl (Boc) protecting group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate typically involves multiple steps, starting from readily available starting materialsThe reaction conditions often include the use of strong bases, such as sodium hydride, and organic solvents like tetrahydrofuran (THF) to facilitate the reactions .
Industrial Production Methods
Industrial production methods for this compound may involve the use of flow microreactor systems, which offer advantages in terms of efficiency, versatility, and sustainability compared to traditional batch processes . These systems allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the azetidine ring or the pyrazole ring, depending on the reaction conditions.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents, reducing agents, and nucleophiles. The reaction conditions often involve the use of organic solvents, controlled temperatures, and inert atmospheres to prevent unwanted side reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reaction type and conditions. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols or amines.
Scientific Research Applications
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is used as an intermediate in the synthesis of potential pharmaceutical agents, particularly those targeting neurological and inflammatory conditions.
Organic Synthesis: It serves as a building block for the construction of more complex molecules in organic synthesis.
Biological Studies: The compound is used in studies investigating the biological activity of pyrazole and azetidine derivatives.
Industrial Applications: It is employed in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate involves its interaction with specific molecular targets and pathways. The compound’s effects are mediated through its ability to bind to enzymes or receptors, modulating their activity. The Boc protecting group can be removed under acidic conditions, revealing the active azetidine and pyrazole moieties, which can then interact with their targets .
Comparison with Similar Compounds
Similar Compounds
1-(tert-Butoxycarbonyl)azetidine-3-carboxylic Acid: This compound shares the azetidine ring and Boc protecting group but lacks the pyrazole moiety.
3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-1,2-oxazole-4-carboxylic Acid: Similar in structure but contains an oxazole ring instead of a pyrazole ring.
Uniqueness
Ethyl 3-{1-[(tert-butoxy)carbonyl]azetidin-3-yl}-2H-pyrazole-4-carboxylate is unique due to the combination of the pyrazole and azetidine rings, along with the Boc protecting group. This unique structure imparts specific chemical reactivity and biological activity, making it valuable in various research and industrial applications .
Properties
Molecular Formula |
C14H21N3O4 |
---|---|
Molecular Weight |
295.33 g/mol |
IUPAC Name |
ethyl 5-[1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-3-yl]-1H-pyrazole-4-carboxylate |
InChI |
InChI=1S/C14H21N3O4/c1-5-20-12(18)10-6-15-16-11(10)9-7-17(8-9)13(19)21-14(2,3)4/h6,9H,5,7-8H2,1-4H3,(H,15,16) |
InChI Key |
FHABOUZIFQGJSI-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C(NN=C1)C2CN(C2)C(=O)OC(C)(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.